molecular formula C10H11FN4 B1488858 3-Azido-1-(2-fluorobenzyl)azetidine CAS No. 2098077-95-1

3-Azido-1-(2-fluorobenzyl)azetidine

Cat. No.: B1488858
CAS No.: 2098077-95-1
M. Wt: 206.22 g/mol
InChI Key: DWJHZKXBEOIHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-(2-fluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an azido (-N₃) group at the 3-position and a 2-fluorobenzyl moiety at the 1-position. Azetidines, compared to their three-membered aziridine analogs, exhibit reduced ring strain, enhancing their stability while retaining reactivity for applications in medicinal chemistry and materials science . The azido group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable for bioconjugation and drug delivery systems. The 2-fluorobenzyl substituent introduces electronegativity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

For instance, the molecular formula of the fluorinated analog is hypothesized to be C₁₀H₁₀FN₄, with an average mass of ~205.12 g/mol (estimated by substituting chlorine with fluorine in the dichloro analog ).

Properties

IUPAC Name

3-azido-1-[(2-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJHZKXBEOIHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-(2-fluorobenzyl)azetidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Azido-1-(2-fluorobenzyl)azetidine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Mechanism of Action

The mechanism of action of 3-Azido-1-(2-fluorobenzyl)azetidine involves its reactivity due to the azido group and the strained azetidine ring. The azido group can participate in click chemistry reactions, forming stable triazole rings. The azetidine ring’s strain makes it reactive towards ring-opening reactions, which can be exploited in various synthetic applications .

Comparison with Similar Compounds

Key Observations:

  • Fluorine’s electronegativity may also enhance hydrogen-bonding interactions in biological targets .
  • Ring Size : Azetidines’ lower strain vs. aziridines increases synthetic versatility and stability, though aziridines exhibit higher reactivity in ring-opening reactions .
  • Lipophilicity : The dichlorinated analog’s higher lipophilicity (logP ~2.8 estimated) compared to the fluorinated derivative (logP ~1.9) suggests differences in membrane permeability and bioavailability.

Regulatory and Analytical Challenges

As highlighted in pharmaceutical chemistry (), minor structural variations (e.g., halogen position) necessitate rigorous analytical separation to ensure purity and safety. For example, the 2-fluoro isomer’s distinct dipole moment vs. 3,4-dichloro derivatives could be leveraged in chromatographic separation (HPLC or GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(2-fluorobenzyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-Azido-1-(2-fluorobenzyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.